molecular formula C17H32ClNO2 B2557881 1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1212106-82-5

1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No. B2557881
CAS RN: 1212106-82-5
M. Wt: 317.9
InChI Key: HHZRCNTYKMKWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H32ClNO2 and its molecular weight is 317.9. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis

This compound has potential applications in organocatalysis due to its bicyclic structure derived from camphor, which can introduce chirality to the catalytic process. It could be used to catalyze various organic reactions, such as Michael additions or aldol reactions, providing a pathway to synthesize enantiomerically pure substances .

Pharmaceutical Research

The chiral centers and the bicyclic framework make it a candidate for pharmaceutical research, particularly in the synthesis of new medicinal compounds. Its structure could be pivotal in developing drugs with specific stereochemical requirements .

Material Science

In material science, this compound could be used to synthesize polymers with unique optical properties. The presence of the pyrrolidinyl group may allow for interactions that can lead to novel polymer structures .

Neurological Studies

Given its structural similarity to known neurological agents, this compound might be used in the study of neurological pathways and receptors. It could serve as a basis for synthesizing ligands for neurological receptors .

properties

IUPAC Name

1-pyrrolidin-1-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2.ClH/c1-16(2)13-6-7-17(16,3)15(10-13)20-12-14(19)11-18-8-4-5-9-18;/h13-15,19H,4-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZRCNTYKMKWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN3CCCC3)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

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